molecular formula C8H10N2OS B6170305 5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one CAS No. 2648993-93-3

5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Cat. No.: B6170305
CAS No.: 2648993-93-3
M. Wt: 182.25 g/mol
InChI Key: HCYPOFLJQJFCQA-UHFFFAOYSA-N
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Description

Historical Perspectives and Discovery Trajectory

The history of 5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one is intrinsically linked to the discovery of its parent molecule, saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). Saccharin was first synthesized in 1879 by chemists Ira Remsen and Constantin Fahlberg at Johns Hopkins University while investigating the oxidation of o-toluenesulfonamide. britannica.comsaccharin.org Fahlberg noted the compound's intense sweetness, leading to its development as the first commercially available artificial sweetener. britannica.comacs.org

The development of derivatives such as the title compound followed advancements in synthetic organic chemistry that enabled specific modifications to the saccharin core. The precise date and individual researchers associated with the first synthesis of this compound are not prominently documented in seminal literature. However, its existence is a logical progression from established methodologies for N-alkylation and aromatic substitution reactions on the benzisothiazole framework. The synthesis of various N-substituted saccharins and amino-saccharin derivatives has been a subject of chemical research for decades, aimed at creating compounds with diverse properties. researchgate.net The synthesis of the title compound, therefore, represents a convergence of these established research streams.

Nomenclature, Classification, and Structural Attributes within Benzothiazole (B30560) Chemistry

This compound is classified as a substituted heterocyclic compound. Its core is a benzisothiazole ring system, which consists of a benzene (B151609) ring fused to a five-membered isothiazole (B42339) ring.

The systematic name, 5-amino-2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide , provides a clear description of its structural features:

1,2-Benzisothiazole : Indicates the fusion of a benzene ring with an isothiazole ring, where the sulfur and nitrogen atoms are at positions 1 and 2, respectively.

3(2H)-one : A carbonyl group (ketone) is located at position 3 of the heterocyclic ring.

1,1-dioxide : The sulfur atom at position 1 is in a high oxidation state, bonded to two oxygen atoms, forming a sulfone group. This feature is characteristic of the saccharin structure. The esoteric "1lambda6" in the requested name also refers to this hypervalent state of the sulfur atom.

2-methyl : A methyl group is attached to the nitrogen atom at position 2. This is a key N-substitution.

5-amino : An amino group (-NH2) is substituted on the benzene ring at position 5.

These structural attributes can be summarized in the following tables.

Table 1: Structural and Chemical Identifier Data

Attribute Data
Systematic Name 5-amino-2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Molecular Formula C₈H₈N₂O₃S
Core Structure 1,2-Benzisothiazole 1,1-dioxide (Saccharin)

| Key Functional Groups | Sulfone (-SO₂-), Amide (-CON-), Amino (-NH₂), Aromatic Ring |

Table 2: Nomenclature Breakdown

Component of Name Corresponding Structural Feature
5-amino An -NH₂ group at the 5-position of the benzene ring.
2-methyl A -CH₃ group on the nitrogen atom at position 2.
1,2-benzisothiazol The core heterocyclic ring system.
3(2H)-one A carbonyl (C=O) group at position 3.

Significance and Research Rationale for Investigating this compound

The scientific interest in this compound stems from the broader rationale for studying derivatives of biologically active scaffolds like saccharin. While saccharin itself is primarily known for its sweetness, its rigid, sulfonamide-containing structure has made it an attractive template for chemical modification in medicinal chemistry and materials science.

The research rationale can be broken down into several key areas:

Development of Novel Therapeutic Agents: Saccharin derivatives have been investigated for activities beyond sweetening, including as inhibitors of enzymes like elastase. researchgate.net The functional groups on the title compound—an aromatic amine and a cyclic sulfonamide—are pharmacophores found in many therapeutic agents. Research into this compound could be aimed at discovering new leads for drug development.

Probes for Biological Systems: The unique electronic and steric properties conferred by the amino and N-methyl groups could make this compound a useful molecular probe for studying enzyme active sites or other biological receptors.

Advanced Materials: Benzothiazole derivatives are used in the development of dyes and other functional materials. Investigating how the specific substitutions on the title compound affect its spectroscopic and electronic properties could be relevant for applications in materials science.

The study of this compound is thus driven by the fundamental scientific pursuit of creating novel molecular architectures and exploring the functional consequences of these designs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2648993-93-3

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

1-methyl-1-oxo-3H-1,2-benzothiazol-5-amine

InChI

InChI=1S/C8H10N2OS/c1-12(11)8-3-2-7(9)4-6(8)5-10-12/h2-4H,5,9H2,1H3

InChI Key

HCYPOFLJQJFCQA-UHFFFAOYSA-N

Canonical SMILES

CS1(=NCC2=C1C=CC(=C2)N)=O

Purity

95

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations

Reaction Mechanism Elucidation for 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one Synthesis

The synthesis of substituted benzothiazoles can be achieved through various routes, often involving the formation of the thiazole ring onto a benzene (B151609) scaffold. For a compound like 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, a plausible synthetic pathway would involve the cyclization of a suitably substituted aminothiophenol derivative.

A common method for benzothiazole (B30560) synthesis is the reaction of 2-aminothiophenols with various electrophiles. In the case of the target molecule, a hypothetical precursor could be a 4-amino-2-mercaptophenyl methyl sulfoxide. The elucidation of the reaction mechanism would likely involve the following key steps:

N-acylation/alkylation: The synthesis may commence with the N-methylation of an appropriate aminothiophenol precursor.

Sulfur oxidation: The sulfide would be oxidized to a sulfoxide, which is a precursor to the benzothiazol-1-one structure.

Cyclization: The final and crucial step would be an intramolecular cyclization. This is often the rate-determining step and its mechanism can be influenced by reaction conditions. The amino group at the 5-position would be present on the starting benzene ring.

The elucidation of such mechanisms often relies on a combination of experimental techniques, including:

Isolation and characterization of intermediates: Trapping and identifying intermediate species can provide direct evidence for a proposed reaction pathway.

Isotopic labeling studies: Using isotopes of carbon, nitrogen, or sulfur can help trace the fate of atoms throughout the reaction.

Computational modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate activation energies of transition states, and predict the feasibility of different mechanistic routes.

Studies on Reactivity Profiles and Selectivity

Amino Group Reactivity: The primary amino group at the 5-position is a nucleophilic center and an activating group. It is expected to undergo typical reactions of aromatic amines, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of functional groups. The selectivity of these reactions (mono- vs. di-substitution) would depend on the steric hindrance and the reactivity of the electrophile.

Electrophilic Aromatic Substitution: The benzothiazole ring is an aromatic system. The amino group at the 5-position is an ortho-, para-director. Therefore, electrophilic substitution reactions (e.g., halogenation, nitration, sulfonation) are expected to occur at the positions ortho and para to the amino group (positions 4 and 6). The selectivity between these positions would be influenced by steric factors and the electronic nature of the thiazole portion of the ring.

Reactivity of the Thiazole Ring: The thiazole ring itself can be susceptible to certain transformations, although it is generally quite stable. The presence of the methyl group on the nitrogen and the oxo group on the sulfur atom significantly influences the electronic properties of the ring.

Below is a hypothetical reactivity profile table based on general principles.

Reaction TypeReagentExpected Product(s)Selectivity
AcylationAcetyl chloride5-acetamido-1-methyl-3H-1λ⁶,2-benzothiazol-1-oneN-acylation
BrominationBr₂/FeBr₃4-bromo-5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one and/or 6-bromo-5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-oneOrtho/para to the amino group
DiazotizationNaNO₂/HCl5-diazonium-1-methyl-3H-1λ⁶,2-benzothiazol-1-one chlorideFormation of diazonium salt

Solvent Effects and Catalysis in Reactions Involving the Compound

Solvents can play a crucial role in the outcome of chemical reactions by influencing reactant solubility, stabilizing transition states, and in some cases, participating directly in the reaction mechanism. For reactions involving 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, the choice of solvent would be critical.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile would be suitable for reactions involving polar reagents and intermediates. For instance, in nucleophilic substitution reactions on the aromatic ring (if feasible), polar aprotic solvents can accelerate the reaction rate.

Protic Solvents: Solvents like water, ethanol, and acetic acid can solvate both cations and anions effectively and can also act as proton sources or sinks. For reactions like diazotization, an aqueous acidic medium is typically required.

Catalysis would also be a key factor in many transformations.

Acid Catalysis: Electrophilic aromatic substitution reactions are often catalyzed by Lewis acids (e.g., AlCl₃, FeBr₃) or Brønsted acids (e.g., H₂SO₄). These catalysts function by activating the electrophile.

Base Catalysis: Reactions involving the deprotonation of the amino group or other acidic protons would be facilitated by a base.

Transition Metal Catalysis: Modern organic synthesis heavily relies on transition metal catalysts (e.g., palladium, copper, nickel) for cross-coupling reactions. If the amino group were converted to a halide or triflate, the compound could participate in reactions like Suzuki, Heck, or Buchwald-Hartwig amination to form C-C, C-N, or C-O bonds.

The effect of different solvents and catalysts on a hypothetical reaction is summarized in the table below.

ReactionSolventCatalystEffect
Friedel-Crafts AcylationDichloromethaneAlCl₃Promotes the formation of the acylium ion electrophile.
Suzuki Coupling (of a bromo-derivative)Toluene/WaterPd(PPh₃)₄Facilitates the oxidative addition and reductive elimination steps.
NitrationAcetic AnhydrideH₂SO₄Acts as a dehydrating agent and proton source.

Kinetic and Thermodynamic Analysis of Reactions

A quantitative understanding of the reactions of 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one would require kinetic and thermodynamic analysis.

Kinetic Analysis: This involves measuring the rate of a reaction and determining its dependence on the concentration of reactants, catalysts, and temperature. From this data, the rate law and the activation energy (Ea) of the reaction can be determined. For example, in an electrophilic bromination reaction, one could monitor the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR spectroscopy.

Thermodynamic Analysis: This focuses on the energy changes that occur during a reaction. The key thermodynamic parameters are the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. These parameters can be determined experimentally through calorimetry or estimated using computational methods.

For instance, the relative stability of the ortho- and para-substituted products in an electrophilic substitution reaction can be assessed by calculating their heats of formation. The product with the lower heat of formation is thermodynamically more stable.

A hypothetical kinetic data table for the acylation of the amino group is presented below.

[Substrate] (M)[Acylating Agent] (M)Initial Rate (M/s)
0.10.11.0 x 10⁻⁴
0.20.12.0 x 10⁻⁴
0.10.22.0 x 10⁻⁴

This hypothetical data suggests that the reaction is first order with respect to both the substrate and the acylating agent.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and types of atoms, their connectivity, and spatial relationships.

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the aromatic ring, the amino group (-NH₂), and the N-methyl group (-CH₃). The protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling constants determined by the electronic effects of the amino and sulfonyl groups. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The N-methyl group protons would give rise to a sharp singlet, typically in the range of 3.0-3.5 ppm.

The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. nih.govmdpi.com The carbons of the benzene ring would resonate in the downfield region (110-150 ppm). The carbonyl-like carbon of the thiazolone ring would be expected at a significantly downfield shift. The carbon of the N-methyl group would appear in the upfield region of the spectrum. Techniques like COSY, HSQC, and HMBC would be employed to establish proton-proton and proton-carbon correlations, confirming the final structural assignment. nih.gov

Table 1: Expected ¹H NMR Chemical Shift Ranges

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic-H 6.5 - 8.0 Multiplets (d, dd)
Amino (-NH₂) Variable (broad) Singlet

Table 2: Expected ¹³C NMR Chemical Shift Ranges

Carbon Atom Expected Chemical Shift (ppm)
Aromatic-C 110 - 150
C=O (thiazolone) 160 - 170

Mass Spectrometry Techniques in Elucidating Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which allows for the calculation of its precise molecular formula.

Under electron impact (EI) ionization, the molecule would generate a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov Subsequent fragmentation would provide valuable structural information. Common fragmentation pathways for related structures often involve the loss of small, stable molecules or radicals. For this compound, characteristic fragmentation could include the loss of SO₂ from the sulfone group, cleavage of the N-methyl group, or fragmentation of the heterocyclic ring system. Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of the key functional groups and the core benzothiazole (B30560) framework. nih.govacs.org

Table 3: Theoretically Expected Key Mass Spectrometry Fragments

m/z Value Possible Fragment Identity Fragmentation Pathway
[M]⁺ Molecular Ion Intact molecule
[M - CH₃]⁺ Loss of methyl radical Cleavage of N-CH₃ bond
[M - SO₂]⁺ Loss of sulfur dioxide Cleavage of the sulfone group

X-ray Crystallography for Crystalline Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. bibliotekanauki.plnih.gov This technique would provide precise bond lengths, bond angles, and torsional angles for 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, assuming a suitable single crystal can be grown.

The resulting crystal structure would confirm the planarity of the benzothiazole ring system. It would also reveal the conformation of the substituent groups, such as the orientation of the N-methyl group and the geometry of the amino group relative to the aromatic ring. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the amino group and the sulfonyl oxygens, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net This information is crucial for understanding the solid-state properties of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.commdpi.com

The IR spectrum of 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one would display characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The sulfone group (SO₂) would exhibit strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. acs.org Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-N and C-S stretching vibrations would also be present in the fingerprint region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. americanpharmaceuticalreview.com

Table 4: Expected Characteristic Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch 3000 - 3100
Sulfone (SO₂) Asymmetric Stretch 1300 - 1350
Sulfone (SO₂) Symmetric Stretch 1120 - 1160

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Studies

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its resulting photophysical properties.

The UV-Vis absorption spectrum of 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one is expected to show absorption bands corresponding to π→π* transitions within the conjugated benzothiazole aromatic system. scielo.br The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. mdpi.com The solvent environment can also influence the position of these absorption bands.

If the compound is fluorescent, its emission spectrum would be recorded by exciting at one of its absorption maxima. Fluorescence spectroscopy would provide information on the emission wavelength, fluorescence quantum yield, and lifetime. These photophysical properties are highly dependent on the molecular structure and the molecule's interaction with its environment, making them useful for various sensing and imaging applications. researchgate.net

Table 5: Summary of Compound Names

Compound Name
5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. indexcopernicus.comindexcopernicus.com For 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, a typical DFT study would involve geometry optimization, where the lowest energy, most stable three-dimensional structure is determined. mdpi.com This is often performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p). mdpi.comnih.gov

From the optimized geometry, key electronic properties and reactivity descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity. Other descriptors like ionization potential, electron affinity, chemical hardness, softness, and electrophilicity index can be derived from these frontier orbital energies to provide a comprehensive picture of the molecule's reactive nature. mdpi.com

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one This table is a template. Data is hypothetical and for illustrative purposes only.

Parameter Symbol Value (eV) Formula
HOMO Energy EHOMO [Calculated Value] -
LUMO Energy ELUMO [Calculated Value] -
Energy Gap ΔE [Calculated Value] ELUMO - EHOMO
Ionization Potential I [Calculated Value] -EHOMO
Electron Affinity A [Calculated Value] -ELUMO
Chemical Hardness η [Calculated Value] (I - A) / 2
Chemical Softness S [Calculated Value] 1 / (2η)
Electrophilicity Index ω [Calculated Value] (I + A)² / (8η)

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to study 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one. While computationally more demanding than DFT, these methods can provide highly accurate results for electronic structure and properties, serving as a benchmark for other computational approaches.

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This is particularly valuable in drug discovery for understanding how a ligand, such as 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, might interact with a biological target like an enzyme or receptor. biointerfaceresearch.comnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. Docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, using a scoring function to estimate the binding affinity for each pose. mdpi.com Results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For benzothiazole (B30560) derivatives, docking studies have been used to explore their potential as antimicrobial or anticancer agents by modeling their interactions with specific enzymes. biointerfaceresearch.comnih.govmdpi.com

Table 2: Example Molecular Docking Results for 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one with a Hypothetical Protein Target This table is a template. Data is hypothetical and for illustrative purposes only.

Parameter Value Interacting Residues Interaction Type
Binding Affinity (kcal/mol) [Calculated Value] - -
Hydrogen Bonds [Number of Bonds] [e.g., ASN44, LEU222] Hydrogen Bond
Hydrophobic Interactions [Number of Interactions] [e.g., TYR62, VAL107] Hydrophobic
RMSD (Å) [Calculated Value] - -

Prediction of Spectroscopic Parameters via Computational Models

Computational models can accurately predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound. For 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comresearchgate.net These predicted shifts can be compared with experimental spectra to aid in signal assignment and structural verification. mdpi.com Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed to help assign experimental absorption bands to specific molecular vibrations.

Table 3: Sample Predicted vs. Experimental ¹H NMR Chemical Shifts This table is a template. Data is hypothetical and for illustrative purposes only.

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H-4 [Calculated Value] [Experimental Value]
H-6 [Calculated Value] [Experimental Value]
H-7 [Calculated Value] [Experimental Value]
N-H₂ [Calculated Value] [Experimental Value]
N-CH₃ [Calculated Value] [Experimental Value]

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For a molecule like 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, which has rotatable bonds (e.g., around the amino and methyl groups), multiple conformations are possible.

A computational conformational analysis would involve systematically rotating key dihedral angles and calculating the energy of each resulting structure. mdpi.com This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable, low-energy conformers. nih.gov Understanding the preferred conformation is crucial as it often dictates the molecule's biological activity and how it interacts with other molecules. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This is particularly useful for optimizing synthetic routes or understanding the formation of benzothiazole structures. researchgate.net

For a potential synthesis of 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, computational chemists could model the reaction pathway from reactants to products. This involves identifying all intermediates and, crucially, the transition states—the highest energy points along the reaction coordinate. By calculating the activation energies (the energy difference between reactants and transition states), the rate-determining step of the reaction can be identified. researchgate.netacs.org This level of mechanistic insight is difficult to obtain through experimental means alone.

Biological Activities and Mechanistic Studies Excluding Clinical Human Trials and Safety Profiles

In Vitro Studies of Molecular Target Interactions

There is currently no available data from in vitro studies detailing the interactions of 5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one with specific molecular targets.

Enzyme Inhibition and Activation Studies

No studies have been published that investigate the inhibitory or activating effects of this compound on any enzymes.

Receptor Binding Assays

Information from receptor binding assays for this compound is not available in the current body of scientific literature.

Protein-Ligand Interaction Analysis

There are no published analyses of the binding interactions between this compound and any protein targets.

Cellular Level Investigations of Biochemical Pathways

Research on the effects of this compound at the cellular level has not been reported.

Modulation of Cellular Signaling Pathways

There is no information available on whether this compound modulates any cellular signaling pathways.

Subcellular Localization Studies

No studies have been conducted to determine the subcellular localization of this compound.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

While no specific SAR studies exist for 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, research on analogous benzothiazole (B30560) structures has revealed key relationships between their chemical structure and biological function. benthamscience.com These studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a class of compounds.

Identification of Key Pharmacophores and Structural Motifs

Pharmacophore modeling for various benzothiazole derivatives has identified crucial structural features for different biological targets. For instance, studies on benzothiazole-based inhibitors of enzymes like p56lck have highlighted the importance of specific arrangements of hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. researchgate.net A common pharmacophoric model for some biologically active benzothiazoles includes a combination of these features, which are essential for molecular recognition and binding to the target protein. researchgate.net

In the context of other benzothiazole derivatives, SAR studies have indicated that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for a range of biological activities, including anticancer and antimicrobial effects. benthamscience.com The nature of the substituent, whether electron-donating or electron-withdrawing, can significantly influence the compound's potency and selectivity. unife.it For example, in a series of benzothiazole-based antagonists for the GPR35 receptor, modifications to different parts of the scaffold demonstrated the importance of all three segments of the molecule for its activity. nih.gov

Computational SAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For the broader class of benzothiazole derivatives, QSAR studies have been employed to design and predict the activity of new compounds. chula.ac.th These models often use descriptors related to the molecule's electronic properties, hydrophobicity, and steric effects to build a mathematical relationship with its biological function. chula.ac.th

For example, 3D-QSAR models have been developed for benzothiazole derivatives targeting specific enzymes, yielding statistically significant correlations that can guide the design of more potent inhibitors. researchgate.net Such computational approaches are invaluable for prioritizing the synthesis of novel compounds and for gaining a deeper understanding of the structural requirements for a desired biological effect. chula.ac.th

Investigation of Potential Mechanisms of Action at the Molecular Level

The mechanism of action for benzothiazole derivatives is diverse and target-dependent. dntb.gov.ua Without experimental data for 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, any proposed mechanism would be purely speculative. However, studies on related compounds provide examples of how this chemical scaffold can interact with biological systems at the molecular level.

For instance, some benzothiazole derivatives have been shown to exert their effects by inhibiting specific enzymes. One study on benzothiazole derivatives with antidiabetic potential found that a particular compound activated AMP-activated protein kinase (AMPK), which in turn increased the abundance of GLUT4 in the plasma membrane of myotubes, leading to an increased rate of glucose uptake. nih.gov Other benzothiazole-containing compounds have been developed as kinase inhibitors, targeting enzymes like VEGFR-2 and BRAF, which are involved in cancer progression. nih.gov The mechanism in these cases often involves the compound binding to the active site of the kinase, thereby blocking its enzymatic activity.

Furthermore, some benzothiazole derivatives have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain management. nih.gov The molecular mechanism for these compounds involves the simultaneous inhibition of both enzymes.

It is critical to reiterate that the biological activities and mechanisms described above are for the general class of benzothiazole derivatives and not for the specific compound 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, for which no data is currently available.

Despite a comprehensive search for publicly available information, no specific research or applications have been documented for the chemical compound this compound. Consequently, it is not possible to provide a detailed article on its "Applications and Research Utility" as requested.

There is no information available in scientific literature or patent databases regarding its utilization in the following areas:

Utilization as a Synthetic Intermediate in Organic Synthesis: No documented examples of this compound being used as a building block or precursor for the synthesis of other molecules were found.

Application as a Chemical Probe for Biological Systems: There is no evidence of this compound being used to study biological processes or targets.

Potential in Materials Science Research: Its use as a monomer, dopant, or in any other capacity for the development of new materials has not been reported.

Role in Methodological Development for Chemical or Biochemical Assays: There are no records of its use as a reagent or standard in the development of analytical methods.

The absence of information suggests that this compound may be a relatively novel or obscure compound with its potential applications yet to be explored or published in accessible sources.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies and Analogues

The future of 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one in medicinal chemistry is intrinsically linked to the innovation of synthetic methodologies. While classical routes, such as the condensation of 2-aminothiophenols with carbonyl compounds, have been foundational, the focus is shifting towards more efficient, sustainable, and diverse synthetic pathways. nih.govmdpi.com Green chemistry principles are becoming increasingly important, advocating for the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and improve safety. semanticscholar.org

Future synthetic endeavors will likely concentrate on:

Catalytic Systems: Exploring novel catalysts, including transition metals and biocatalysts, to facilitate the synthesis of complex benzothiazole (B30560) derivatives with high yield and selectivity. nih.gov

One-Pot Reactions: Designing multi-component reactions that allow for the construction of intricate molecular architectures in a single step, enhancing efficiency and reducing purification efforts. mdpi.com

Analogue Libraries: Systematically modifying the core structure of 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one to create libraries of analogues. This involves substitutions at various positions of the benzothiazole ring, which can significantly influence the compound's biological activity. jchemrev.combenthamscience.com For instance, introducing electron-withdrawing or donating groups can modulate the electronic properties and, consequently, the therapeutic efficacy of the molecule. jchemrev.com

These advanced synthetic approaches will be crucial for generating a diverse pool of candidate molecules for biological screening and for optimizing lead compounds. jchemrev.com

Advanced Mechanistic Insights and Theoretical Predictions

To move beyond serendipitous discovery, a deep understanding of how 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one and its derivatives interact with biological systems at a molecular level is essential. This is where computational chemistry and theoretical modeling play a pivotal role. Techniques like Density Functional Theory (DFT) and molecular docking are becoming indispensable tools in modern drug discovery. researchgate.netmdpi.comresearchgate.net

Emerging research in this area will focus on:

Quantum Chemical Calculations: Employing DFT to analyze the electronic structure, reactivity, and spectroscopic properties of new analogues. mdpi.comscirp.org These calculations can predict molecular stability, reactivity descriptors (like HOMO-LUMO energy gaps), and other physicochemical properties that are critical for drug development. mdpi.comresearchgate.net

Molecular Docking and Dynamics: Using in silico models to predict the binding affinity and interaction patterns of benzothiazole derivatives with specific biological targets, such as enzymes or receptors. researchgate.netnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time, providing a more dynamic picture of the binding process.

Structure-Activity Relationship (SAR) Studies: Integrating computational data with experimental results to build robust SAR models. benthamscience.com These models are crucial for rationally designing new derivatives with improved potency and selectivity, as they help identify the key structural features responsible for a compound's biological activity. ijsrst.com

These theoretical approaches not only accelerate the design-synthesis-testing cycle but also provide invaluable insights that can guide the development of next-generation therapeutics. jchemrev.com

Exploration of Undiscovered Biological Activities and Targets

The benzothiazole scaffold is known for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. jchemrev.comnih.govpcbiochemres.comjyoungpharm.org However, the full biological potential of 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one remains largely untapped. Future research will venture into new therapeutic areas to identify novel applications for this compound and its derivatives.

Key areas for exploration include:

Multitargeted-Directed Ligands (MTDLs): Designing benzothiazole derivatives that can simultaneously interact with multiple biological targets. This approach is particularly promising for treating complex, multifactorial diseases like Alzheimer's, where a single-target drug may be less effective. nih.govnih.govresearchgate.net

Neglected and Emerging Diseases: Screening benzothiazole libraries against pathogens responsible for neglected tropical diseases or newly emerging infectious threats. The structural diversity of these compounds makes them a promising source for new anti-infective agents. nih.gov

Personalized Medicine: Investigating how genetic variations in drug targets might influence the efficacy of specific benzothiazole derivatives. This could lead to the development of more personalized and effective treatments for a range of conditions.

By systematically exploring new biological targets and therapeutic indications, researchers can significantly expand the clinical utility of the benzothiazole scaffold. ijsrst.com

Integration with Advanced Technologies for Research Applications

Future research will increasingly leverage:

High-Throughput Screening (HTS): Utilizing automated HTS platforms to rapidly screen large libraries of benzothiazole analogues against a multitude of biological targets. This allows for the efficient identification of "hit" compounds that can be further optimized. patsnap.com

Artificial Intelligence (AI) and Machine Learning: Employing AI algorithms to analyze vast datasets from HTS, predict the biological activity of virtual compounds, and optimize molecular structures for desired properties. thelifescience.orgnih.gov AI can identify complex patterns in data that may not be apparent to human researchers, thereby guiding the design of more potent and selective drug candidates. oxfordglobal.compatsnap.com

Advanced Imaging and Diagnostic Tools: Developing benzothiazole-based probes for use in medical imaging and diagnostics. The unique properties of this scaffold make it suitable for creating agents that can, for example, visualize amyloid plaques in the brain for the diagnosis of Alzheimer's disease. mdpi.com

Multidisciplinary Research Collaborations

The journey of a drug from a laboratory concept to a clinical reality is a complex undertaking that requires expertise from a wide range of scientific disciplines. The future development of 5-amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one and its analogues will depend heavily on fostering strong, multidisciplinary collaborations.

These collaborations will bring together:

Synthetic and Medicinal Chemists: To design and synthesize novel compounds. nih.gov

Biologists and Pharmacologists: To evaluate the biological activity and mechanism of action of these compounds.

Computational Scientists: To perform theoretical modeling and data analysis.

Clinicians: To translate promising laboratory findings into clinical applications.

By breaking down traditional research silos and encouraging open collaboration, the scientific community can more effectively tackle the challenges of drug discovery and accelerate the development of new benzothiazole-based therapies that can improve human health. jchemrev.com

Q & A

Q. Advanced

  • In vitro assays : Use MTT/XTT for cytotoxicity screening; IC₅₀ calculations require dose-response curves .
  • In vivo models : Administer via intraperitoneal injection in rodents, monitoring biomarkers (e.g., IL-6 for inflammation) .
  • Control groups : Include vehicle-treated and reference drug (e.g., doxorubicin for cancer) to benchmark activity .

What computational approaches predict structure-activity relationships (SAR)?

Q. Advanced

  • Molecular docking : AutoDock/Vina simulate binding to target proteins (e.g., HIV-1 protease) to prioritize analogs .
  • QSAR modeling : Regression analysis links substituent electronegativity/logP to bioactivity .
  • DFT calculations : Predict reactivity sites (e.g., nucleophilic aromatic rings) for synthetic modification .

What analytical techniques ensure compound purity?

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Melting point : Sharp ranges (<2°C variation) indicate crystallinity .

What is the compound’s role in medicinal chemistry?

Advanced
As a benzothiazole derivative, it serves as a:

  • Scaffold : Modular substitution (e.g., amino, methyl groups) tailors pharmacokinetic properties .
  • Probe molecule : Elucidates target engagement in enzyme inhibition assays (e.g., kinase profiling) .

What challenges arise in crystallographic studies of this compound?

Q. Advanced

  • Twinned crystals : SHELXL refinement with HKLF5 data handles pseudo-merohedral twinning .
  • Weak hydrogen bonds : Use high-resolution data (d ≤ 0.8 Å) to resolve C–H···π interactions .
  • Disorder modeling : PART instructions in SHELXTL refine overlapping substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.